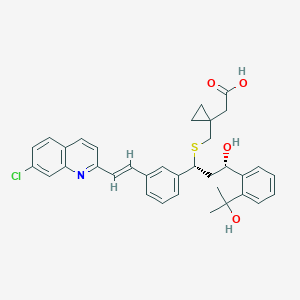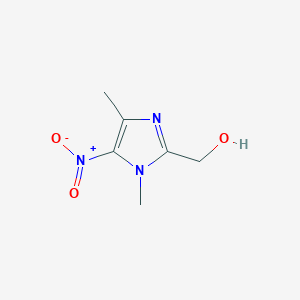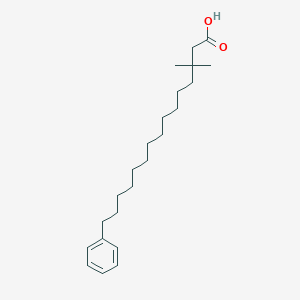
Phenylalanyl-phenylalanyl-arginine chloromethyl ketone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenylalanyl-phenylalanyl-arginine chloromethyl ketone is a synthetic tripeptide known for its potent and specific inhibitory effects on certain proteases, particularly thrombin. This compound is widely used in biochemical research due to its ability to irreversibly inhibit enzymes involved in blood coagulation and other physiological processes .
Mechanism of Action
Target of Action
Phenylalanyl-phenylalanyl-arginine chloromethyl ketone, also known as PPACK II, is a potent and specific irreversible inhibitor of thrombin . Thrombin is a serine protease that plays a crucial role in the coagulation cascade, a series of reactions that ultimately leads to the formation of a blood clot.
Mode of Action
PPACK II acts by forming a covalent bond with the active site of thrombin, thereby inhibiting its activity . This interaction is irreversible, meaning that once PPACK II has bound to thrombin, it cannot be removed, and the enzyme is permanently inactivated.
Biochemical Pathways
By inhibiting thrombin, PPACK II disrupts the coagulation cascade, preventing the formation of fibrin, the main component of blood clots. This can have a significant impact on conditions such as thrombosis, where blood clots form inappropriately within blood vessels.
The inhibition of kallikreins by PPACK II can affect various biochemical pathways. For instance, it can inhibit the cleavage of atrial natriuretic peptide (ANP 1-126) by kallikreins . ANP is a hormone that helps to regulate blood pressure and fluid balance.
Biochemical Analysis
Biochemical Properties
Phenylalanyl-phenylalanyl-arginine chloromethyl ketone interacts with enzymes such as plasma and glandular kallikreins, inhibiting their activity . It also inhibits the cleavage of atrial naturiuretic peptide (ANP 1-126) by kallikreins .
Cellular Effects
The effects of this compound on cells are primarily related to its inhibition of kallikreins. Kallikreins are serine proteases that play key roles in blood coagulation, inflammation, and blood pressure regulation. By inhibiting these enzymes, this compound can potentially influence these cellular processes .
Molecular Mechanism
This compound exerts its effects at the molecular level by irreversibly binding to the active sites of plasma and glandular kallikreins, thereby inhibiting their activity . This binding is specific and potent, with a Ki value of 0.24 nM .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenylalanyl-phenylalanyl-arginine chloromethyl ketone typically involves the stepwise assembly of the tripeptide chain followed by the introduction of the chloromethyl ketone group. The process begins with the coupling of protected amino acids, such as phenylalanine and arginine, using peptide coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated peptide synthesizers and advanced purification techniques like high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
Phenylalanyl-phenylalanyl-arginine chloromethyl ketone primarily undergoes substitution reactions due to the presence of the reactive chloromethyl ketone group. This group can form covalent bonds with nucleophilic residues in the active sites of target enzymes, leading to irreversible inhibition .
Common Reagents and Conditions
Common reagents used in reactions involving this compound include nucleophiles such as amines and thiols. The reactions are typically carried out under mild conditions to preserve the integrity of the peptide chain .
Major Products
The major products formed from reactions with this compound are covalent enzyme-inhibitor complexes. These complexes result from the substitution of the chloromethyl group by nucleophilic residues in the enzyme’s active site .
Scientific Research Applications
Phenylalanyl-phenylalanyl-arginine chloromethyl ketone has a wide range of applications in scientific research:
Comparison with Similar Compounds
Phenylalanyl-phenylalanyl-arginine chloromethyl ketone is unique due to its high specificity and irreversible inhibition of thrombin. Similar compounds include:
Phenylalanyl-prolyl-arginine chloromethyl ketone: Another potent thrombin inhibitor with a slightly different peptide sequence.
Nα-Tosyl-L-phenylalanyl chloromethyl ketone: A related compound that inhibits chymotrypsin-like proteases.
These compounds share similar mechanisms of action but differ in their specificity and peptide sequences, highlighting the uniqueness of this compound in targeting thrombin .
Properties
CAS No. |
74392-49-7 |
|---|---|
Molecular Formula |
C25H33ClN6O3 |
Molecular Weight |
501.0 g/mol |
IUPAC Name |
(2R)-2-amino-N-[(2S)-2-[[(3S)-1-chloro-6-(diaminomethylideneamino)-2-oxohexan-3-yl]amino]-3-phenylpropanoyl]-3-phenylpropanamide |
InChI |
InChI=1S/C25H33ClN6O3/c26-16-22(33)20(12-7-13-30-25(28)29)31-21(15-18-10-5-2-6-11-18)24(35)32-23(34)19(27)14-17-8-3-1-4-9-17/h1-6,8-11,19-21,31H,7,12-16,27H2,(H4,28,29,30)(H,32,34,35)/t19-,20+,21+/m1/s1 |
InChI Key |
UFXAQJOOAQICNE-HKBOAZHASA-N |
SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(=O)C(CC2=CC=CC=C2)NC(CCCN=C(N)N)C(=O)CCl)N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)NC(=O)[C@H](CC2=CC=CC=C2)N[C@@H](CCCN=C(N)N)C(=O)CCl)N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(=O)C(CC2=CC=CC=C2)NC(CCCN=C(N)N)C(=O)CCl)N |
sequence |
FFR |
Synonyms |
DPHE-PHE-ARG-CMK Trifluoroacetic Acid Salt; D-Phenylalanyl-N-[(1S)-4-[(aminoiminomethyl)amino]-1-(2-chloroacetyl)butyl]-L-phenylalaninamide Trifluoroacetic Acid Salt; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one Hydrochloride](/img/structure/B21432.png)













